Para-OH Isomer Achieves 1.9× Higher Electrocatalytic Turnover Frequency vs. Meta-OH Isomer in Ni(II)-Dithiocarbamate Catalyzed Hydrogen Evolution
Three homoleptic Ni(II) complexes of N-benzyl-hydroxyphenyl dithiocarbamate positional isomers (2‑OH, 3‑OH, 4‑OH) were evaluated as homogeneous electrocatalysts for hydrogen evolution under identical conditions (30 mM trifluoroacetic acid). The 4‑OH isomer (Ni‑3) delivered a TOF of 867.9 s⁻¹ and an overpotential of 0.723 V. By comparison, the 2‑OH isomer (Ni‑1) gave 566.2 s⁻¹ (0.862 V) and the 3‑OH isomer (Ni‑2) gave 457.2 s⁻¹ (0.872 V) . Thus the para‑OH isomer provides a 1.90‑fold higher TOF than the meta‑OH isomer and a 1.53‑fold higher TOF than the ortho‑OH isomer, accompanied by a substantially lower overpotential .
| Evidence Dimension | Electrocatalytic hydrogen evolution activity (TOF, overpotential) of Ni(II) complexes |
|---|---|
| Target Compound Data | Ni‑3 (ligand = N‑benzyl‑4‑hydroxyphenyl dithiocarbamate): TOF = 867.9 s⁻¹, η = 0.723 V |
| Comparator Or Baseline | Ni‑1 (2‑OH): TOF = 566.2 s⁻¹, η = 0.862 V; Ni‑2 (3‑OH): TOF = 457.2 s⁻¹, η = 0.872 V |
| Quantified Difference | TOF ratio para/meta = 1.90; para/ortho = 1.53. Overpotential reduction vs. meta = 0.149 V; vs. ortho = 0.139 V. |
| Conditions | Homogeneous electrocatalysis, 30 mM trifluoroacetic acid, glassy carbon electrode, Ni(II) dithiocarbamate complexes |
Why This Matters
Researchers developing molecular electrocatalysts for hydrogen evolution should preferentially select the 4‑hydroxyphenyl dithiocarbamate scaffold because the para‑OH geometry yields a 1.5–1.9× higher catalytic rate and a >0.13 V lower overpotential than the ortho‑ or meta‑OH isomers, reducing energy input and increasing turnover efficiency.
- [1] Homoleptic nickel(II)-dithiocarbamates as potent homogeneous electrocatalysts for hydrogen evolution reaction: Effect of positional isomeric –OH group on electrocatalytic properties. Inorganica Chimica Acta, 2024, 572, 122284. View Source
